Q-VD-OPh

Descripción general

Descripción

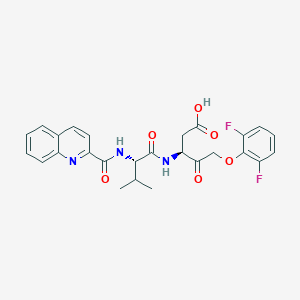

Q-VD-OPH, también conocido como Quinolina-Valina-Aspartato-Difluorofenoximetilcetona, es un potente inhibidor de la actividad de la caspasa, permeable a las células. Las caspasas son una familia de proteasas de cisteína que desempeñan funciones esenciales en la apoptosis (muerte celular programada) y la inflamación. This compound se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir una amplia gama de caspasas, incluidas las caspasas-1, -2, -3, -5, -6, -7, -8, -9, -10 y -12 .

Mecanismo De Acción

Q-VD-OPH ejerce sus efectos uniéndose irreversiblemente al sitio catalítico de las caspasas, inhibiendo así su actividad. Esta inhibición evita la escisión de los sustratos de la caspasa, lo que a su vez bloquea la ejecución de la apoptosis. El compuesto es eficaz contra una amplia gama de caspasas, incluidas las caspasas-1, -2, -3, -5, -6, -7, -8, -9, -10 y -12. La inhibición de estas caspasas interrumpe las vías de señalización apoptótica, lo que lleva a la supervivencia celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Q-VD-OPH implica la conjugación de un grupo fenoxílico carboxiterminal a los aminoácidos valina y aspartato. El proceso generalmente incluye los siguientes pasos:

Formación del derivado de quinolina:

Acoplamiento con valina y aspartato: El derivado de quinolina luego se acopla con valina y aspartato usando reactivos de acoplamiento de péptidos como N,N'-diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS).

Introducción del grupo difluorofenoxílico:

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto generalmente se produce en un ambiente controlado para evitar la contaminación y la degradación .

Análisis De Reacciones Químicas

Tipos de reacciones

Q-VD-OPH principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. El compuesto también puede participar en reacciones de oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones generalmente involucran temperaturas suaves y un pH neutro a ligeramente básico.

Reacciones de oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio. Las condiciones implican un pH ácido o neutro y temperaturas controladas.

Reacciones de reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden resultar en la formación de derivados halogenados, mientras que las reacciones de oxidación pueden producir N-óxidos de quinolina .

Aplicaciones Científicas De Investigación

Q-VD-OPH tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como una herramienta para estudiar la inhibición de la actividad de la caspasa y sus efectos en varias vías bioquímicas.

Biología: Se emplea en ensayos basados en células para investigar la apoptosis y la inflamación. Es particularmente útil para estudiar los mecanismos de muerte celular y supervivencia.

Medicina: Se explora como un posible agente terapéutico para enfermedades que involucran apoptosis desregulada, como el cáncer, los trastornos neurodegenerativos y las enfermedades inflamatorias.

Industria: Se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas que se dirigen a las vías mediadas por caspasas .

Comparación Con Compuestos Similares

Q-VD-OPH es único en su inhibición de amplio espectro de las caspasas y su toxicidad reducida en comparación con otros inhibidores de la caspasa. Los compuestos similares incluyen:

Z-VAD-FMK (Z-Val-Ala-Asp(OMe)-fluorometilcetona): Un inhibidor de la caspasa ampliamente utilizado, pero con mayor toxicidad.

Boc-D-FMK (Boc-Asp(OMe)-fluorometilcetona): Otro inhibidor de la caspasa con un espectro de actividad más estrecho.

IDN-6556 (Emricasan): Un inhibidor pan-caspasa con aplicaciones clínicas, pero limitado por sus propiedades farmacocinéticas

This compound destaca por su alta especificidad, eficacia y toxicidad reducida, lo que lo convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

(3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBJCYKITXPCNS-REWPJTCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647322 | |

| Record name | (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135695-98-5 | |

| Record name | (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

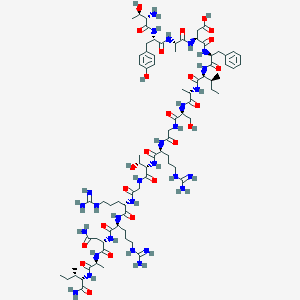

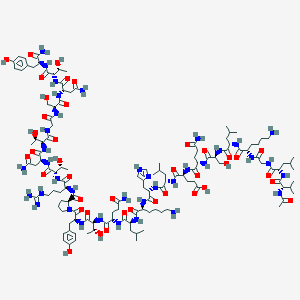

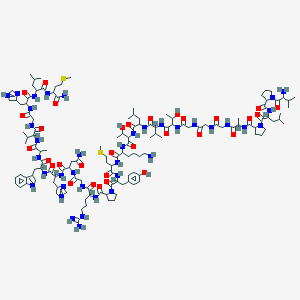

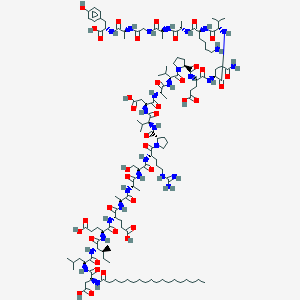

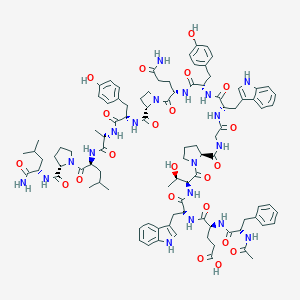

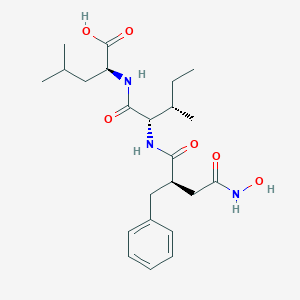

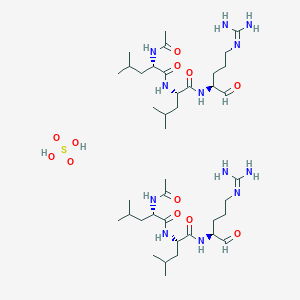

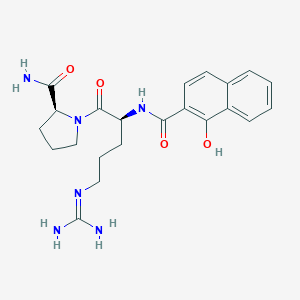

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)